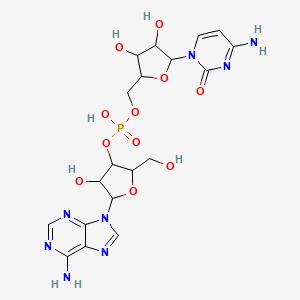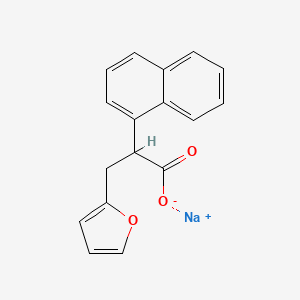![molecular formula C16H8F3NO2 B14146217 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one CAS No. 892287-68-2](/img/structure/B14146217.png)
6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it a valuable compound for various scientific research applications .
Vorbereitungsmethoden
The synthesis of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves several steps, including cyclization and fluorination reactionsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Analyse Chemischer Reaktionen
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of potassium permanganate or chromium trioxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Substitution reactions often involve the replacement of fluorine atoms with other functional groups, such as amino or hydroxyl groups, using nucleophilic reagents like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has been studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA-gyrase and other enzymes .
In medicine, this compound has shown promise as an antineoplastic agent, with studies indicating its effectiveness in inhibiting topoisomerase II in cancer cells.
In industry, this compound is used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from reproducing and ultimately leads to their death .
In antineoplastic applications, the compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells, thereby reducing tumor growth .
Vergleich Mit ähnlichen Verbindungen
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific fluorination pattern and the presence of a carbonyl group on the quinoline ring. Similar compounds include other fluorinated quinolines, such as 6-fluoroquinoline and 8-fluoroquinoline, which also exhibit enhanced biological activity and unique chemical properties .
Compared to these similar compounds, this compound offers a distinct combination of fluorine atoms and functional groups that contribute to its specific biological and chemical activities .
Eigenschaften
CAS-Nummer |
892287-68-2 |
|---|---|
Molekularformel |
C16H8F3NO2 |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
6,8-difluoro-3-(4-fluorobenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H8F3NO2/c17-9-3-1-8(2-4-9)15(21)12-7-20-14-11(16(12)22)5-10(18)6-13(14)19/h1-7H,(H,20,22) |
InChI-Schlüssel |
IZFNJGAVRDLQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)

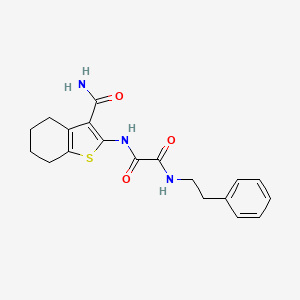
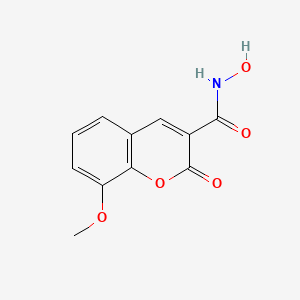
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
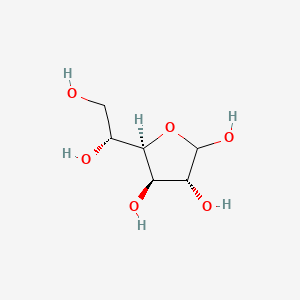
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
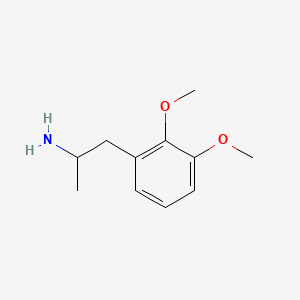
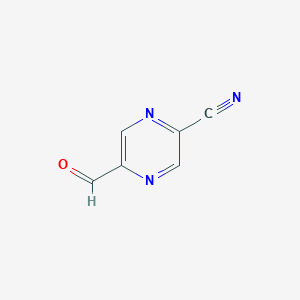
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
